

Spectroscopic Profile of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile: A Technical Guide

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Compound of Interest

Compound Name: 1-(4-Methoxyphenyl)cyclohexanecarbonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-(4-Methoxyphenyl)cyclohexanecarbonitrile**, a compound of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental spectra in public literature, this document presents a combination of predicted data, analysis of characteristic functional group frequencies from analogous structures, and detailed, standardized experimental protocols for obtaining such data.

Molecular Structure and Key Features

1-(4-Methoxyphenyl)cyclohexanecarbonitrile possesses a distinct molecular architecture comprising a cyclohexyl ring, a nitrile group, and a para-substituted methoxyphenyl group. These features give rise to characteristic signals in various spectroscopic analyses.

Caption: Key functional groups in **1-(4-Methoxyphenyl)cyclohexanecarbonitrile**.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for **1-(4-Methoxyphenyl)cyclohexanecarbonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.3 - 7.5	d	2H	Ar-H (ortho to C-CN)
~ 6.8 - 7.0	d	2H	Ar-H (ortho to OCH_3)
~ 3.8	s	3H	OCH_3
~ 1.5 - 2.2	m	10H	Cyclohexyl-H

Table 2: Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~ 158 - 160	Ar-C (C-OCH_3)
~ 130 - 135	Ar-C (quaternary)
~ 125 - 128	Ar-CH (ortho to C-CN)
~ 118 - 122	$\text{C}\equiv\text{N}$
~ 113 - 115	Ar-CH (ortho to OCH_3)
~ 55	OCH_3
~ 40 - 45	Cyclohexyl C-CN (quaternary)
~ 25 - 35	Cyclohexyl CH_2
~ 20 - 25	Cyclohexyl CH_2

Note: Predicted chemical shifts are based on the analysis of similar structures and standard chemical shift tables. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3000 - 2850	Medium-Strong	C-H stretch (aliphatic and aromatic)
~ 2240 - 2220	Sharp, Medium	C≡N stretch (nitrile)[1]
~ 1610, 1510	Strong	C=C stretch (aromatic ring)
~ 1250	Strong	C-O stretch (aryl ether)
~ 830	Strong	C-H bend (para-disubstituted aromatic)

Mass Spectrometry (MS)

Table 4: Predicted Mass-to-Charge Ratios (m/z) for Molecular Ions

Adduct	Predicted m/z
[M] ⁺	215.13
[M+H] ⁺	216.14
[M+Na] ⁺	238.12

Data sourced from PubChem predictions.[2] The fragmentation pattern in Electron Ionization (EI) MS is expected to involve the loss of the nitrile group and fragmentation of the cyclohexyl ring.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as **1-(4-Methoxyphenyl)cyclohexanecarbonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring ^1H and ^{13}C NMR spectra involves dissolving the sample in a deuterated solvent and analyzing it in an NMR spectrometer.^{[3][4]}

- Sample Preparation:
 - Weigh approximately 5-10 mg of the solid sample.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube.
 - Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity and resolution.
 - Tune and match the probe for the desired nucleus (^1H or ^{13}C).
- ^1H NMR Acquisition:
 - Acquire a standard one-pulse ^1H spectrum.
 - Typical parameters include a $30\text{-}45^\circ$ pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
 - Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) followed by a Fourier transform.
 - Phase and baseline correct the spectrum.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
 - Integrate the signals to determine the relative number of protons.

- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - This typically involves a larger number of scans than ^1H NMR due to the lower natural abundance of ^{13}C .
 - Typical parameters include a $30\text{-}45^\circ$ pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
 - Process the FID similarly to the ^1H spectrum.
 - Reference the spectrum to the solvent peaks.

Fourier-Transform Infrared (FT-IR) Spectroscopy

For a solid sample, the KBr pellet method is a common technique for obtaining a high-quality IR spectrum.[\[5\]](#)[\[6\]](#)[\[7\]](#)

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.
 - Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar and mix thoroughly with the sample.
 - Transfer the mixture to a pellet-pressing die.
 - Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
- Spectrum Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm^{-1} .

- The spectrum is usually displayed in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

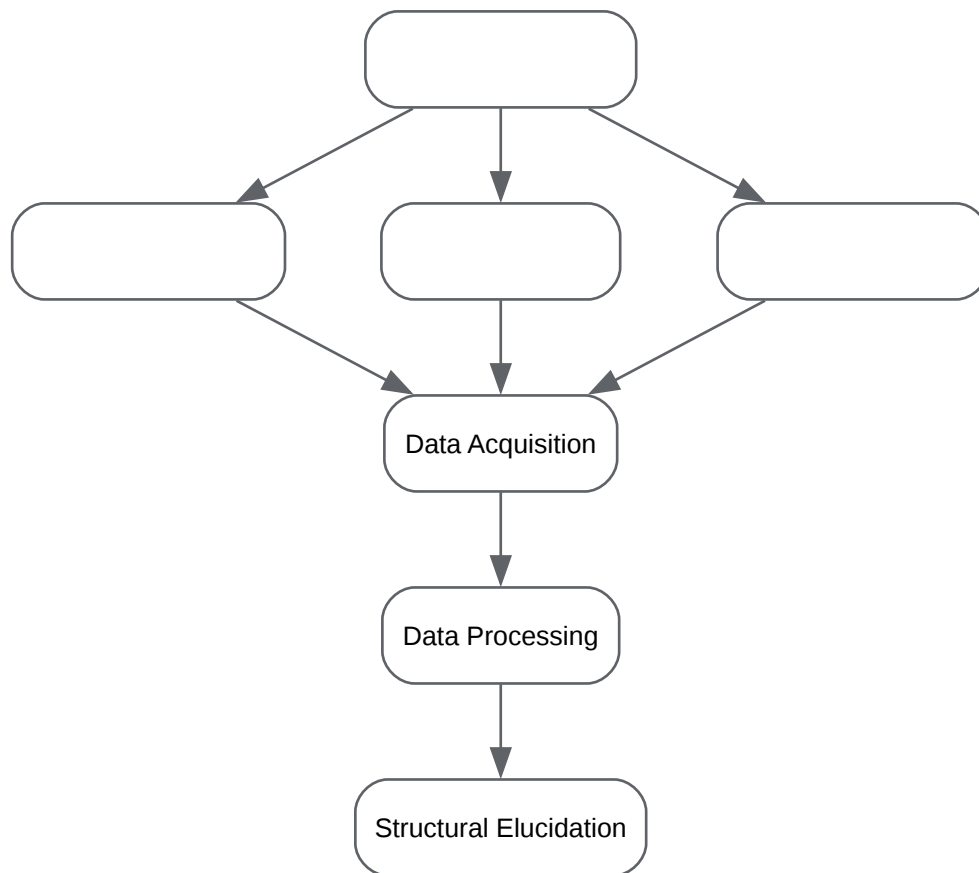
Electron Ionization (EI) is a common technique for the mass analysis of relatively small, volatile organic molecules.^{[8][9][10]}

- Sample Introduction:
 - For a solid sample, a direct insertion probe or dissolution in a volatile solvent for injection into a gas chromatograph (GC-MS) can be used.
 - If using a direct insertion probe, a small amount of the sample is placed on the probe tip.
- Ionization:
 - The sample is introduced into the ion source, which is under high vacuum.
 - The sample is vaporized by heating.
 - The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).^[10] This causes the molecules to ionize and fragment.
- Mass Analysis:
 - The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection:
 - The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z .

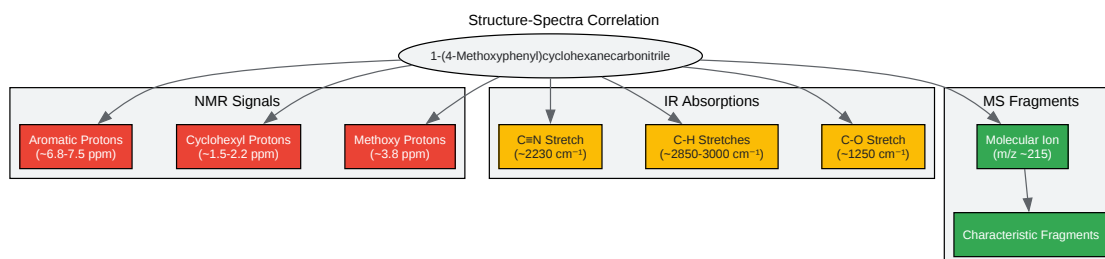
Workflow and Data Interpretation

The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between the molecular structure and its expected spectroscopic signals.

General Workflow for Spectroscopic Analysis

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Caption: A generalized workflow for spectroscopic analysis of a chemical compound.



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Caption: Correlation between the molecular structure and its expected spectroscopic signals.

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- To cite this document: BenchChem. [Spectroscopic Profile of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294533#spectroscopic-data-for-1-4-methoxyphenyl-cyclohexanecarbonitrile-nmr-ir-ms]

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